molecular formula C25H18BrN3O2S B11696912 (3Z)-5-bromo-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11696912
M. Wt: 504.4 g/mol
InChI Key: IVWCOZQUWTVEMT-UHFFFAOYSA-N
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Description

The compound (3Z)-5-bromo-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a combination of bromine, thiazolidine, and indole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the bromine atom and the indole moiety. Common reagents used in these steps include brominating agents, thiazolidine precursors, and indole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents in place of the bromine atom.

Scientific Research Applications

(3Z)-5-bromo-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-chloro-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one
  • (3Z)-5-fluoro-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-5-bromo-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and structural features. The presence of the bromine atom, thiazolidine ring, and indole moiety provides a unique set of chemical properties and reactivity patterns that distinguish it from similar compounds.

Properties

Molecular Formula

C25H18BrN3O2S

Molecular Weight

504.4 g/mol

IUPAC Name

5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-(4-methylphenyl)imino-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C25H18BrN3O2S/c1-14-3-8-17(9-4-14)27-25-29(18-10-5-15(2)6-11-18)24(31)22(32-25)21-19-13-16(26)7-12-20(19)28-23(21)30/h3-13,31H,1-2H3

InChI Key

IVWCOZQUWTVEMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O)C5=CC=C(C=C5)C

Origin of Product

United States

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